

# di-tert-butyl (7H-purin-6-yl)imidodicarbonate physical properties

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## Compound of Interest

Compound Name: *tert-Butyl N-tert-butoxycarbonyl-N-(7H-purin-6-yl)carbamate*

Cat. No.: B153518

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## Di-tert-butyl (7H-purin-6-yl)imidodicarbonate: A Technical Guide

Authored for researchers, scientists, and drug development professionals, this document provides a comprehensive overview of the physical properties, synthesis, and deprotection of di-tert-butyl (7H-purin-6-yl)imidodicarbonate. This N,N-di-Boc-protected adenine derivative is a critical intermediate in synthetic and medicinal chemistry, enabling the regioselective modification of the purine scaffold.

## Core Physical and Chemical Properties

Di-tert-butyl (7H-purin-6-yl)imidodicarbonate, also known as N<sup>6</sup>,N<sup>6</sup>-bis(tert-butoxycarbonyl)adenine, is a white to off-white solid at room temperature. Its dual tert-butoxycarbonyl (Boc) protecting groups render the exocyclic amine of adenine nucleophilic, facilitating a range of chemical transformations not possible with unprotected adenine. The compound is generally soluble in common organic solvents.

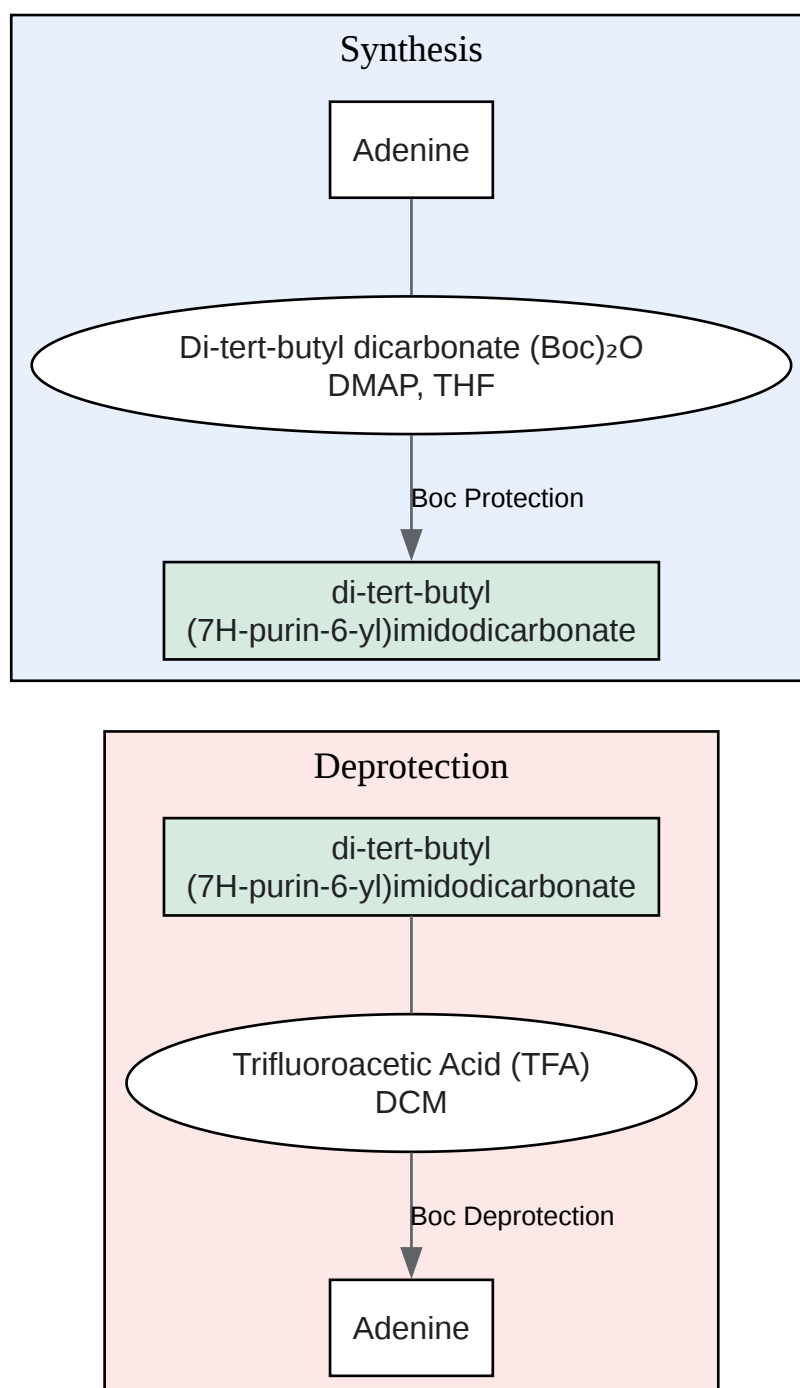
## Quantitative Data Summary

For ease of reference, the key physical and chemical properties of di-tert-butyl (7H-purin-6-yl)imidodicarbonate are summarized in the table below.

Property	Value
Molecular Formula	C <sub>15</sub> H <sub>21</sub> N <sub>5</sub> O <sub>4</sub>
Molecular Weight	335.36 g/mol
Appearance	White to off-white solid
Melting Point	149-150 °C
Boiling Point	500.5 ± 53.0 °C (Predicted)
Density	1.296 ± 0.06 g/cm <sup>3</sup> (Predicted)
pKa	9.59 ± 0.10 (Predicted)
Storage Conditions	2-8°C

## Synthetic and Deprotection Workflow

The primary utility of di-tert-butyl (7H-purin-6-yl)imidodicarbonate lies in its role as a protected form of adenine. The Boc groups can be efficiently installed on the exocyclic amine of adenine and subsequently removed under acidic conditions to liberate the free amine. This protection-deprotection strategy is fundamental in the synthesis of complex nucleoside analogs and other purine derivatives.



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